
N,N,N-Tributyloctadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributyloctadecan-1-aminium chloride is a quaternary ammonium compound with the chemical formula C30H64N.Cl. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, making it effective in disrupting microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyloctadecan-1-aminium chloride typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of octadecan-1-amine with tributylamine in the presence of a suitable halogenating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through distillation and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogen exchange reactions are facilitated by reagents like sodium bromide or sodium iodide.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Production of primary and secondary amines.
Substitution: Formation of N,N,N-Tributyloctadecan-1-aminium bromide or iodide.
Scientific Research Applications
N,N,N-Tributyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The primary mechanism of action of N,N,N-Tributyloctadecan-1-aminium chloride is its ability to disrupt microbial cell membranes. The long hydrophobic tail integrates into the lipid bilayer, while the positively charged head interacts with the negatively charged components of the cell membrane. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-1-octadecanaminium chloride
- N,N,N-Dimethyl-1-octadecanaminium chloride
- N,N,N-Triethyl-1-octadecanaminium chloride
Uniqueness
N,N,N-Tributyloctadecan-1-aminium chloride is unique due to its longer alkyl chains, which enhance its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it exhibits stronger interactions with lipid bilayers, making it more effective in disrupting microbial cell membranes.
Properties
CAS No. |
6439-68-5 |
|---|---|
Molecular Formula |
C30H64ClN |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
tributyl(octadecyl)azanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XTDQWJBWEFIVSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



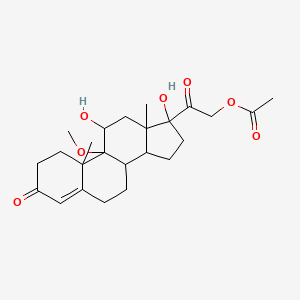

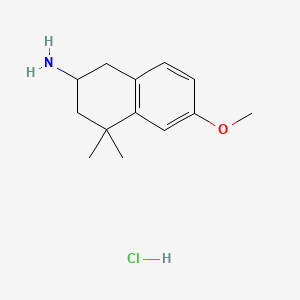
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
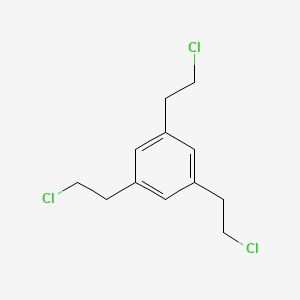

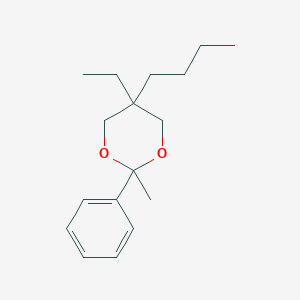
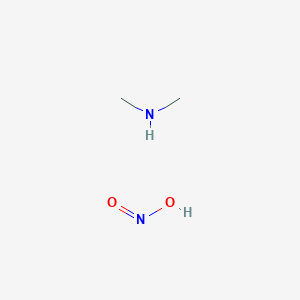

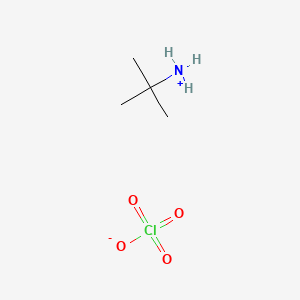


![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
